

TAK-243 Sensitivity Across Preclinical Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tak-243

CAS No.: 1450833-55-2

Cat. No.: S549056

[Get Quote](#)

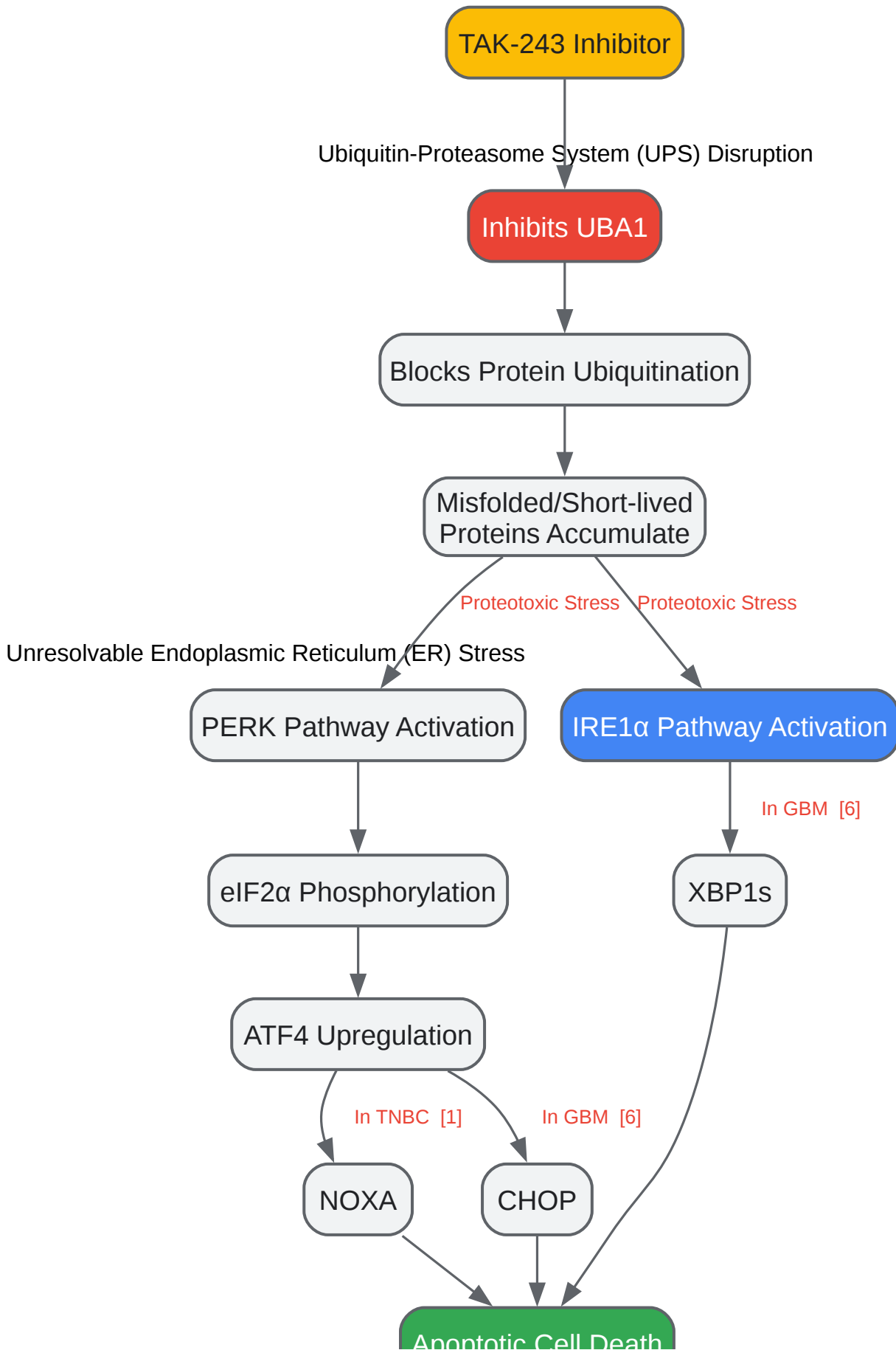
Cancer Type	Model(s) Used	Key Findings on Sensitivity	EC50 / IC50 Range	Associated Factors & Notes
Triple-Negative Breast Cancer (TNBC)	14 TNBC cell lines; 5 Patient-Derived Xenografts (PDXs) [1]	Broad sensitivity; tumor inhibition/regression in vivo [1]	Order of magnitude greater sensitivity vs. normal cells [1]	High c-MYC expression strongly correlates with sensitivity [1]
Small Cell Lung Cancer (SCLC)	26 SCLC cell lines; PDXs [2] [3]	High sensitivity in most models; synergy with chemo/radiotherapy [2] [3]	Median EC50: 15.8 nmol/L (Range: 10.2 - 367.3 nmol/L) [2] [3]	Sensitivity linked to cell cycle/DNA repair genes; resistance to neurodevelopment genes [2] [3]
Adrenocortical Carcinoma (ACC)	3 ACC cell lines; PDXs; Patient-derived organoids [4]	Identified as one of the most potent compounds in drug screen [4]	Potent activity in nanomolar range (specific values in source) [4]	Synergy with BCL2 inhibitors (Venetoclax) and standard therapies (e.g., mitotane) [4]

Cancer Type	Model(s) Used	Key Findings on Sensitivity	EC50 / IC50 Range	Associated Factors & Notes
Acute Myeloid Leukemia (AML)	AML cell lines; Genome-wide CRISPR screen [5]	Determinants of sensitivity and resistance identified [5]	Not explicitly stated	Resistance linked to BEND3 knockout, which upregulates efflux pump BCRP/ABCG2 [5]
Glioblastoma (GBM)	5 GBM cell lines (U87, LN229 relatively resistant) [6]	Variable sensitivity; some intrinsic resistance [6]	Not explicitly stated	Resistance overcome by combining with GRP78 inhibitor HA15 [6]

Mechanism of Action and Key Experimental Protocols

TAK-243 is a first-in-class, small-molecule inhibitor of the **ubiquitin-activating enzyme UBA1**. It inhibits protein ubiquitylation by forming a covalent adduct with the UBA1-ubiquitin complex, triggering proteotoxic stress, unresolved endoplasmic reticulum (ER) stress, and apoptosis [1] [3] [6].

The diagram below illustrates the signaling pathway through which **TAK-243** induces cell death.



Apoptosis Cell Death

Click to download full resolution via product page

Key experimental details from these studies include:

- **Viability Assays:** Most studies used **CellTiter-Glo** luminescent cell viability assays. Cells were treated with a range of **TAK-243** concentrations (e.g., 0–1 μ M) for 72 hours, after which viability was measured [1] [3].
- **In Vivo Models:** Efficacy was validated in **patient-derived xenograft (PDX)** models. Mice bearing established tumors were treated with **TAK-243** (e.g., intravenously), and tumor volume was monitored over time [1] [2].
- **Mechanistic Validation:** Immunoblotting was used to confirm **reduction in ubiquitin conjugates** and accumulation of **free ubiquitin**, verifying on-target engagement. Apoptosis was confirmed by measuring **cleaved PARP and Caspase-3/7 activity** [1] [4] [6].

Factors Influencing Sensitivity and Resistance

Research has identified several key factors that affect how cancer cells respond to **TAK-243**.

- **Predictors of Sensitivity:** High expression of **c-MYC** is a strong correlate of **TAK-243** sensitivity in TNBC [1]. In SCLC, gene sets involving the **cell cycle and DNA damage repair** are associated with sensitivity [2] [3].
- **Mechanisms of Resistance:** A primary mechanism of resistance is drug efflux. **TAK-243** is a substrate for the **ABCG2/BCRP** and **ABCB1/P-gp** transporters; overexpression of these pumps reduces intracellular drug accumulation and cytotoxicity [5] [7]. In AML, loss of the **BEND3** gene confers resistance by upregulating ABCG2 [5]. In GBM, high levels of the ER chaperone **GRP78** are associated with intrinsic resistance, which can be overcome by co-treatment with a GRP78 inhibitor [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Genomic screening reveals ubiquitin-like modifier ... [pmc.ncbi.nlm.nih.gov]
2. Targeting the Ubiquitin-Proteasome System Using ... - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Targeting the Ubiquitin-Proteasome System Using ... [pmc.ncbi.nlm.nih.gov]
4. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in ... [pmc.ncbi.nlm.nih.gov]
5. A genome-wide CRISPR/Cas9 screen in acute myeloid ... [pubmed.ncbi.nlm.nih.gov]
6. GRP78 blockade overcomes intrinsic resistance to UBA1 ... [nature.com]
7. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor ... [imrpess.com]

To cite this document: Smolecule. [TAK-243 Sensitivity Across Preclinical Cancer Models]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b549056#tak-243-sensitivity-different-cancer-cell-lines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com